5,5,5-Trifluoropent-3-yn-2-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
124550-97-6 |
|---|---|
Molecular Formula |
C5H5F3O |
Molecular Weight |
138.09 g/mol |
IUPAC Name |
5,5,5-trifluoropent-3-yn-2-ol |
InChI |
InChI=1S/C5H5F3O/c1-4(9)2-3-5(6,7)8/h4,9H,1H3 |
InChI Key |
UHGWURGSCDBZRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC(F)(F)F)O |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 5,5,5 Trifluoropent 3 Yn 2 Ol
Reactions Involving the Hydroxyl Group
The secondary alcohol functionality of 5,5,5-Trifluoropent-3-yn-2-ol readily undergoes reactions typical of alcohols, including derivatization and redox transformations.
Derivatization for Synthetic Utility (e.g., Esterification, Etherification)
The hydroxyl group can be converted into esters and ethers to modify the compound's properties or to introduce new functionalities. For instance, esterification can be achieved through reaction with carboxylic acids or their derivatives. An example is the Steglich/Hassner esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and dimethylaminopyridine (DMAP) to facilitate the reaction between the alcohol and a carboxylic acid. rsc.org
Redox Transformations and Rearrangements
Oxidation of the secondary alcohol in this compound to the corresponding ketone, 5,5,5-trifluoropent-3-yn-2-one, can be challenging. Attempts to oxidize the analogous alcohol, 5,5,5-trifluoro-1-phenylpent-3-yn-2-ol, using reagents like pyridinium (B92312) chlorochromate or sodium dichromate in sulfuric acid were unsuccessful. molaid.com However, the related compound, 5,5,5-trifluoro-1-phenylpent-3-yn-2-ol, was oxidized to a diketone. molaid.com
The trifluoromethyl analogue, 5-CF3-pent-3-en-2-ol, has been shown to undergo Johnson-Claisen rearrangements. rsc.org This suggests that under appropriate conditions, this compound or its derivatives could potentially undergo similar sigmatropic rearrangements.
Reactions of the Alkyne Moiety
The electron-withdrawing trifluoromethyl group significantly influences the reactivity of the alkyne, making it susceptible to a variety of addition and cyclization reactions.
Metal-Catalyzed Functionalizations (e.g., Hydration, Hydroamination, Cycloadditions)
The carbon-carbon triple bond of this compound is a versatile handle for metal-catalyzed transformations.
Hydroamination: The addition of an N-H bond across the alkyne, known as hydroamination, can be catalyzed by various transition metals, including early transition metals (Groups 3-5, lanthanides), late transition metals, and main group metals (Groups 1, 2, 13). vtt.finih.govresearchgate.netillinois.eduprinceton.edu Early transition metals typically activate the amine, while late transition metals often activate the alkyne. vtt.fi This reaction provides a direct route to enamines or imines, which are valuable synthetic intermediates.
Cycloadditions: Metal catalysts, such as rhodium, can facilitate cycloaddition reactions. rsc.orgnih.govresearchgate.net For example, rhodium(I)-catalyzed [5+2] cycloadditions of alkynes with vinylcyclopropanes are known to produce seven-membered rings. nih.gov In the presence of carbon monoxide, a three-component [5+2+1] cycloaddition can occur, leading to eight-membered ring systems. nih.govresearchgate.net
Cycloaddition Reactions for Heterocycle Formation (e.g., 1,3-Dipolar Cycloadditions)
The alkyne in this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions to form five-membered heterocycles. wikipedia.orgorganic-chemistry.org This type of reaction, often referred to as the Huisgen cycloaddition, involves the reaction of a 1,3-dipole (like an azide (B81097) or nitrile oxide) with the alkyne. wikipedia.orgorganic-chemistry.org These reactions are a powerful tool for constructing complex heterocyclic frameworks with high regio- and stereoselectivity. wikipedia.orgmdpi.comresearchgate.net The presence of the electron-withdrawing trifluoromethyl group can influence the rate and regioselectivity of these cycloadditions.
Radical and Anionic Additions to the Triple Bond
The electron-deficient nature of the alkyne in this compound makes it a good substrate for radical and anionic addition reactions. For example, nucleophilic attack by imidazole (B134444) on the triple bond of the derived ester, 2-acetoxy-5,5,5-trifluoropent-3-yne, leads to the formation of a (Z)-alkene. molaid.com This demonstrates the susceptibility of the triple bond to attack by nucleophiles.
Influence of the Trifluoromethyl Group on Reactivity and Selectivity
The trifluoromethyl (CF₃) group is a unique structural motif that significantly alters the chemical and physical properties of organic molecules due to its strong electron-withdrawing nature, high electronegativity, and metabolic stability. nih.govresearchgate.net In this compound, the presence of the CF₃ group at a position adjacent to the alkyne functionality profoundly influences the molecule's reactivity and the selectivity of its chemical transformations.
Electronic Effects on Reaction Pathways
The primary influence of the trifluoromethyl group on the reactivity of this compound stems from its powerful inductive electron-withdrawing effect (-I effect). This effect polarizes the carbon-carbon triple bond, creating a region of lower electron density (electrophilicity) on the carbon atom to which the CF₃ group is attached (C-5) and the adjacent alkynyl carbon (C-4).
This electronic perturbation dictates the regioselectivity of addition reactions. Nucleophilic attack is generally directed away from the electron-deficient center, while electrophilic or radical additions are influenced by the stability of the resulting intermediates. For instance, the addition of a trifluoromethyl radical to an alkyne proceeds to form a stabilized allenyl or vinyl radical intermediate. nih.govrsc.org The strong electron-withdrawing nature of the CF₃ group can stabilize such radical intermediates, potentially favoring radical-mediated reaction pathways. researchgate.netmdpi.com
The electronic impact is also evident in reactions involving the adjacent alcohol group. An attempt to oxidize the secondary alcohol in this compound to the corresponding ketone, 5,5,5-trifluoropent-3-yn-2-one, using standard oxidizing agents like pyridinium chlorochromate or sodium dichromate in sulfuric acid, was reported to be unsuccessful. researchgate.net This lack of reactivity can be attributed to the destabilization of the transition state by the adjacent electron-deficient alkyne. The buildup of partial positive charge on the carbinol carbon during oxidation is disfavored by the powerful inductive pull of the CF₃ group transmitted through the triple bond.
Table 1: Electronic Influence of the Trifluoromethyl Group on the Reactivity of this compound
| Feature | Electronic Effect of CF₃ Group | Consequence on Reactivity |
|---|---|---|
| Alkyne Bond (C≡C) | Strong inductive electron withdrawal (-I) polarizes the π-system. | Modulates the regioselectivity of addition reactions; C-4 becomes more electrophilic. |
| Reaction Intermediates | Stabilizes adjacent radical intermediates. | May favor radical-mediated transformation pathways over ionic ones. researchgate.netmdpi.com |
| Alcohol Oxidation | Destabilizes positive charge buildup on the adjacent carbinol carbon in the transition state. | Inhibits oxidation of the secondary alcohol to a ketone under standard conditions. researchgate.net |
Stereoelectronic Control in Transformations
Stereoelectronic effects are orbital-based interactions that dictate the geometry and, consequently, the reactivity and selectivity of chemical reactions. wikipedia.orgresearchgate.net These effects arise from the specific spatial arrangement of orbitals, involving stabilizing donor-acceptor interactions, such as the overlap between a filled bonding or non-bonding orbital and a vacant anti-bonding orbital. wikipedia.orgrsc.org
In this compound, the trifluoromethyl group exerts significant stereoelectronic control. The key interactions involve hyperconjugation, where the electron density from adjacent C-H or C-C σ-bonds can be donated into the low-lying anti-bonding orbitals (σ*) of the C-F bonds. Conversely, negative hyperconjugation involves donation from a filled orbital (like an oxygen lone pair) into an acceptor orbital. rsc.org
The alignment of the C-F σ* orbitals relative to the alkyne's π-system and the C-O bond of the alcohol is crucial. For a reaction to proceed, the transition state must adopt a geometry that allows for optimal orbital overlap. For example, in an addition reaction to the alkyne, the incoming reagent will approach from a trajectory that maximizes interaction with the π-orbitals, and the orientation of the CF₃ group can influence which face of the alkyne is more accessible or electronically favored. wikipedia.org
While specific studies detailing the stereoelectronic control in reactions of this compound are limited, the principles are well-established. The significant energetic stabilization provided by proper orbital alignment can override steric hindrance in certain cases, guiding the stereochemical outcome of a reaction. wikipedia.org The presence of the chiral center at C-2, combined with the powerful electronic and stereoelectronic influence of the CF₃ group, makes this molecule a potentially valuable substrate for asymmetric synthesis, where facial selectivity is controlled by these subtle orbital interactions. acs.orgacs.org
Cascade and Multicomponent Reactions Featuring this compound
Cascade reactions, also known as domino or tandem reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. uwindsor.canih.gov Similarly, multicomponent reactions (MCRs) involve three or more reactants coming together in a one-pot procedure to form a product that incorporates substantial portions of all starting materials. mdpi.com These strategies are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to rapidly construct complex molecular architectures.
The bifunctional nature of this compound, containing both an alkyne and an alcohol, makes it a suitable candidate for participating in such complex transformations. The alkyne can act as a π-system for cycloadditions, while the alcohol can serve as an internal nucleophile or directing group.
While no extensive studies on cascade reactions directly employing this compound have been reported, its derivatives have shown reactivity indicative of this potential. For example, the corresponding acetate (B1210297) ester, 2-acetoxy-5,5,5-trifluoropent-3-yne, undergoes a facile [3+2] cycloaddition reaction with diazomethane. researchgate.net This reaction proceeds to form a heterocyclic pyrazole (B372694) structure, demonstrating the ability of the trifluoromethylated alkyne to act as a dipolarophile.
Table 2: Cycloaddition Reaction of a this compound Derivative
| Reactant | Reagent | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 2-Acetoxy-5,5,5-trifluoropent-3-yne | Diazomethane | [3+2] Cycloaddition | 3-[(1′-acetoxy)ethyl]-4-trifluoromethylpyrazole | researchgate.net |
The potential for this compound to participate in metal-catalyzed cascade reactions, such as Pauson-Khand type reactions (a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide), is significant. uwindsor.ca The electron-deficient nature of the alkyne could influence the kinetics and selectivity of the cobalt-mediated carbonyl-ene cyclization. Furthermore, the hydroxyl group could potentially be used to tether the molecule to a catalytic center or to participate in subsequent intramolecular cyclizations after an initial intermolecular event, leading to the rapid assembly of complex polycyclic structures.
Applications of 5,5,5 Trifluoropent 3 Yn 2 Ol As a Synthetic Building Block
Precursor for Fluorinated Heterocyclic Compounds
The reactivity of the alkyne and hydroxyl functionalities in 5,5,5-Trifluoropent-3-yn-2-ol makes it an excellent starting material for the synthesis of a variety of fluorinated heterocyclic compounds. These compounds are of significant interest due to their prevalence in pharmaceuticals and agrochemicals. The trifluoromethyl group can enhance the biological activity and metabolic stability of these heterocyclic systems.
Research has demonstrated the utility of similar fluorinated building blocks in constructing complex heterocyclic systems. For instance, the reaction of fluorinated alkynes can lead to the formation of pyrazoles, isoxazoles, and other important five-membered heterocycles through cycloaddition reactions. The hydroxyl group in this compound can be used to introduce further diversity, either by participating directly in the cyclization reaction or by serving as a handle for subsequent functionalization.
| Heterocycle Class | Synthetic Strategy | Potential Significance |
| Fluorinated Pyrazoles | Cycloaddition with diazo compounds | Antifungal, anti-inflammatory agents |
| Fluorinated Isoxazoles | Cycloaddition with nitrile oxides | Antiviral, analgesic properties |
| Fluorinated Furans | Acid or metal-catalyzed cyclization | Bioactive natural product analogues |
Role in the Construction of Complex Fluorinated Organic Frameworks
The rigid structure of the alkyne unit in this compound makes it a valuable component for the construction of well-defined and complex fluorinated organic frameworks. These frameworks can have applications in materials science, for example, as porous materials for gas storage or as components in advanced polymers.
The trifluoromethyl groups can influence the solid-state packing and intermolecular interactions within these frameworks, leading to materials with unique physical and chemical properties. The ability to form extended structures through polymerization or cross-coupling reactions of the alkyne moiety allows for the creation of intricate and robust architectures.
| Framework Type | Construction Method | Potential Application |
| Fluorinated Polymers | Transition-metal catalyzed polymerization | High-performance plastics, membranes |
| Covalent Organic Frameworks (COFs) | Sonogashira or other cross-coupling reactions | Gas separation, catalysis |
| Metal-Organic Frameworks (MOFs) | Coordination to metal centers via the hydroxyl group | Sensory materials, drug delivery |
Integration into Macrocyclic and Supramolecular Architectures (Hypothetical for academic scope)
While specific examples of this compound in macrocyclic and supramolecular chemistry are not yet widely reported, its structural features make it an intriguing candidate for such applications from a hypothetical, academic standpoint. The linear alkyne unit can act as a rigid linker in the construction of macrocycles, while the trifluoromethyl and hydroxyl groups can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for the assembly of supramolecular structures.
The directed nature of these interactions could be exploited to design self-assembling systems with predictable and well-defined architectures. The incorporation of the trifluoromethyl group could also be used to tune the solubility and recognition properties of these complex assemblies.
Development of Fluorinated Ligands and Organometallic Species
The hydroxyl group and the alkyne in this compound provide potential coordination sites for metal ions, making it a valuable scaffold for the development of novel fluorinated ligands. mdpi.com Fluorinated ligands are of great interest in coordination chemistry and catalysis, as the electron-withdrawing nature of the trifluoromethyl group can significantly modify the electronic properties of the metal center, influencing its reactivity and catalytic activity. mdpi.com
For example, coordination of the hydroxyl group to a metal center, followed by further reaction at the alkyne, could lead to the formation of bidentate or polydentate ligands. These ligands can be used to stabilize reactive organometallic species or to create catalysts with enhanced performance. The presence of the trifluoromethyl group can also enhance the stability of the resulting metal complexes and in some cases, facilitate catalytic cycles. mdpi.comresearchgate.net Research into fluorinated ligands has shown their utility in creating metallodrugs with potential anticancer properties and in developing catalysts for challenging chemical transformations. mdpi.comrsc.org
| Metal Complex Type | Potential Application | Influence of CF3 Group |
| Transition Metal Catalysts | Asymmetric synthesis, cross-coupling reactions | Enhanced Lewis acidity, catalyst stability |
| Main Group Metal Complexes | Lewis acid catalysis | Modified reactivity and selectivity |
| Lanthanide Complexes | Luminescent materials, MRI contrast agents | Altered photophysical properties |
Advanced Spectroscopic and Computational Analysis of 5,5,5 Trifluoropent 3 Yn 2 Ol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Studies for Mechanistic Elucidation and Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of fluorinated molecules like 5,5,5-Trifluoropent-3-yn-2-ol. The presence of ¹H, ¹³C, and ¹⁹F active nuclei provides a comprehensive dataset for analysis.
Mechanistic Elucidation: In synthetic chemistry, NMR is used to monitor reaction progress and identify intermediates. For instance, during the synthesis of this compound, the disappearance of reactant signals and the concurrent appearance of product peaks in ¹H and ¹⁹F NMR spectra confirm the reaction pathway. The presence of the trifluoromethyl group offers a distinct advantage, as ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent probe for tracking the incorporation of the -CF₃ moiety. man.ac.ukwikipedia.org
Stereochemical Assignment: The carbon atom at position 2 (C2) is a chiral center. NMR techniques are vital for determining the stereochemistry of this alcohol. Long-range spin-spin couplings between protons and fluorine atoms (ⁿJHF) are commonly observed and are highly dependent on the dihedral angle and distance between the coupled nuclei. wikipedia.org Two-dimensional NMR experiments, such as Heteronuclear Overhauser Effect Spectroscopy (HOESY), can detect through-space interactions between the protons on the methyl group (C1) and the methine proton (H2) with the fluorine atoms of the trifluoromethyl group (C5). These correlations provide definitive proof of the molecule's three-dimensional structure and conformation in solution.
The expected NMR data, based on analysis of similar structures, are summarized in the table below. nih.govrsc.org
| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J) in Hz |
| ¹H | CH₃ (C1) | ~1.3 - 1.5 | Doublet (d) | ³JHH ≈ 7 Hz |
| CH (C2) | ~4.3 - 4.6 | Quartet of quartets (qq) | ³JHH ≈ 7 Hz, ⁵JHF ≈ 1-3 Hz | |
| OH | Variable (2.0 - 5.0) | Singlet (s, broad) | - | |
| ¹³C | C1 (CH₃) | ~20 - 25 | Quartet (q) | ¹JCH ≈ 130 Hz |
| C2 (CH-OH) | ~55 - 60 | Doublet (d) | ¹JCH ≈ 150 Hz | |
| C3 (Alkyne) | ~80 - 85 | Quartet (q) | ²JCF ≈ 3-5 Hz | |
| C4 (Alkyne) | ~85 - 90 | Quartet (q) | ¹JCF ≈ 50-60 Hz | |
| C5 (CF₃) | ~120 - 125 | Quartet (q) | ¹JCF ≈ 270-280 Hz | |
| ¹⁹F | CF₃ (C5) | ~ -70 to -75 | Singlet (s) or Quartet (q) | ⁵JFH ≈ 1-3 Hz (if resolved) |
Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and conformational properties of this compound. These two methods are complementary, as molecular vibrations can be IR-active, Raman-active, both, or neither, depending on changes in the dipole moment and polarizability, respectively. ksu.edu.sayoutube.com
For this compound, key vibrational modes can be predicted:
O-H Stretch: A strong, broad absorption in the IR spectrum is expected around 3300-3500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.
C-H Stretches: Absorptions in the 2900-3000 cm⁻¹ region correspond to the stretching of the sp³-hybridized C-H bonds in the methyl and methine groups.
C≡C Stretch: The internal alkyne triple bond stretch is expected in the 2200-2260 cm⁻¹ region. Due to the molecule's asymmetry, this peak should be visible in both IR and Raman spectra, though it is often weak.
C-F Stretches: The trifluoromethyl group gives rise to very strong and characteristic absorption bands in the IR spectrum, typically found in the 1100-1300 cm⁻¹ range. These are often the most intense peaks in the fingerprint region.
Conformational Analysis: By recording spectra at variable temperatures, it is possible to study the equilibrium between different rotational isomers (conformers). researchgate.net Changes in the relative intensities of certain vibrational bands can be used to determine the enthalpy difference between conformers, providing insight into the molecule's conformational preferences and the energetic impact of the trifluoromethyl group. researchgate.net
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H | Stretch | 3300 - 3500 | Strong, Broad | Weak |
| C-H (sp³) | Stretch | 2900 - 3000 | Medium | Medium |
| C≡C | Stretch | 2200 - 2260 | Weak to Medium | Medium |
| C-F | Stretch | 1100 - 1300 | Very Strong | Weak |
| C-O | Stretch | 1050 - 1150 | Strong | Weak |
Mass Spectrometry in Reaction Pathway Monitoring and Isomer Differentiation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.
Reaction Pathway Monitoring: MS is increasingly used for the online monitoring of chemical reactions. youtube.com During the synthesis of this compound, MS can track the consumption of reactants and the formation of the product in real-time. This allows for precise determination of reaction endpoints and optimization of reaction conditions, minimizing the formation of impurities.
Isomer Differentiation: While isomers have the same molecular formula and thus the same molecular weight, they often exhibit distinct fragmentation patterns upon ionization. chemguide.co.uklibretexts.org The molecular ion peak for this compound (C₅H₅F₃O) is expected at an m/z of 138.03. Key fragmentation pathways would likely involve the loss of stable neutral molecules or radicals. For example:
Loss of a methyl radical (•CH₃): [M - 15]⁺ leading to a peak at m/z 123.
Loss of water (H₂O): [M - 18]⁺ leading to a peak at m/z 120.
Loss of a trifluoromethyl radical (•CF₃): [M - 69]⁺ leading to a peak at m/z 69.
Cleavage of the C2-C3 bond: This could yield fragments like [CH₃CHOH]⁺ (m/z 45) and [C≡CCF₃]⁺ (m/z 93).
These fragmentation patterns would be distinct from those of a constitutional isomer, such as 1,1,1-trifluoropent-3-yn-2-ol, which would likely show different characteristic fragments due to the different placement of the functional groups. This allows for clear differentiation between isomers. nih.govlibretexts.org
| Ion | Formula | Expected m/z | Description |
| Molecular Ion | [C₅H₅F₃O]⁺ | 138 | Parent molecule |
| Fragment | [C₄H₂F₃O]⁺ | 123 | Loss of •CH₃ |
| Fragment | [C₅H₃F₃]⁺ | 120 | Loss of H₂O |
| Fragment | [C₄H₅O]⁺ | 69 | Loss of •CF₃ |
| Fragment | [C₂H₅O]⁺ | 45 | Cleavage of C2-C3 bond |
Computational Chemistry Investigations
Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of molecular structure, properties, and reactivity.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. youtube.com For this compound, DFT calculations (e.g., using the B3LYP functional with a basis set like 6-311++G(d,p)) can be employed to:
Determine the optimized three-dimensional geometry and predict bond lengths and angles.
Calculate theoretical vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra. nih.gov
Predict NMR chemical shifts and coupling constants, providing a powerful tool for validating structural assignments.
Generate maps of electrostatic potential, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites of reactivity.
Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the gap between which indicates the molecule's kinetic stability and chemical reactivity.
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of dynamic processes that are inaccessible to many experimental techniques. nih.govsemanticscholar.org For this compound, MD simulations can be used to:
Study conformational changes and the flexibility of the molecule in various solvent environments.
Analyze intermolecular interactions, such as hydrogen bonding between the hydroxyl group and solvent molecules.
Simulate the approach of a reactant to the molecule, providing insights into the initial stages of a chemical reaction and the role of the surrounding solvent in mediating the process. arabjchem.orgnih.gov
Understanding the mechanism of a chemical reaction requires characterizing the high-energy transition states that connect reactants, intermediates, and products. DFT calculations are instrumental in this analysis. For a key transformation involving this compound, such as an addition reaction across the alkyne, computational methods can:
Locate the geometric structure of the transition state.
Calculate the activation energy (the energy barrier) for the reaction, which determines the reaction rate.
Construct a complete potential energy surface, or energy landscape, that maps the energy of the system as a function of the geometric changes during the reaction. arabjchem.org This landscape provides a detailed mechanistic picture, revealing the feasibility of different reaction pathways and explaining the observed product distribution.
Mechanistic Investigations of Reactions Involving 5,5,5 Trifluoropent 3 Yn 2 Ol
Elucidation of Catalytic Cycles and Intermediates
Detailed mechanistic studies specifically on 5,5,5-Trifluoropent-3-yn-2-ol are limited in publicly available literature. However, by examining reactions of analogous trifluoromethyl-substituted alkynes and propargylic alcohols, plausible catalytic cycles and key intermediates can be inferred.
Gold-Catalyzed Cyclization Reactions: Gold(I) catalysts are well-known to activate alkyne functionalities towards nucleophilic attack. For a molecule like this compound, intramolecular cyclization is a probable reaction pathway. A general catalytic cycle would likely involve:
π-Activation: The cationic gold(I) catalyst coordinates to the alkyne of this compound, increasing its electrophilicity.
Nucleophilic Attack: The hydroxyl group acts as an intramolecular nucleophile, attacking the activated alkyne. This can proceed in either an exo-dig or endo-dig fashion, leading to five- or six-membered ring systems, respectively. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the regioselectivity of this step.
Protodeauration/Catalyst Regeneration: The resulting vinyl-gold intermediate undergoes protodeauration to yield the cyclized product and regenerate the active gold(I) catalyst, thus closing the catalytic cycle.
Key intermediates in these transformations are the gold-π-alkyne complex and the subsequent vinyl-gold species. The stability and reactivity of these intermediates are dictated by the ligands on the gold catalyst and the electronic properties of the substrate.
Palladium-Catalyzed Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, the alcohol functionality of this compound could be derivatized into a leaving group (e.g., a tosylate or a carbonate). The trifluoromethylalkyne moiety could then participate in reactions like the Sonogashira or Suzuki coupling. The catalytic cycle for a Sonogashira-type coupling would generally proceed through:
Oxidative Addition: The palladium(0) catalyst oxidatively adds to an aryl or vinyl halide.
Transmetalation: The acetylide of the derivatized this compound (formed in situ with a copper co-catalyst and a base) transmetalates to the palladium(II) center.
Reductive Elimination: The two organic moieties on the palladium complex are reductively eliminated to form the C-C coupled product, regenerating the palladium(0) catalyst.
The trifluoromethyl group can influence the rates of these steps through its strong inductive effect.
Kinetic and Thermodynamic Studies of Transformations
Quantitative kinetic and thermodynamic data for reactions of this compound are scarce. However, qualitative observations from related systems provide some insights.
In a study on the researchgate.netresearchgate.net-sigmatropic rearrangements of related SF₅-substituted allylic alcohols, it was noted that the steric bulk of the substituent at the γ-position could prevent the reaction, leading to decomposition at elevated temperatures. rsc.org While the trifluoromethyl group is smaller than the pentafluorosulfanyl group, its steric and electronic effects are still significant and would influence reaction rates and equilibria. For instance, in cycloaddition reactions, the activation energy barrier will be affected by the electronic nature of the trifluoromethyl group, which can stabilize or destabilize transition states.
The table below presents a conceptual framework for the expected influence of the trifluoromethyl group on kinetic and thermodynamic parameters in common reactions, based on general principles of physical organic chemistry.
| Reaction Type | Expected Influence of CF₃ Group on Kinetics | Expected Influence of CF₃ Group on Thermodynamics |
| Nucleophilic Attack on Alkyne | Rate enhancement due to increased electrophilicity of the alkyne. | Stabilization of the product if the CF₃ group is conjugated with a newly formed system. |
| Deprotonation of Alcohol | Increased acidity of the alcohol (lower pKa) due to the inductive effect. | Shifts equilibrium towards the alkoxide. |
| researchgate.netresearchgate.net-Sigmatropic Rearrangement | Potential rate modulation depending on the transition state structure. | The strong C-F bonds can influence the overall enthalpy change of the reaction. |
Stereochemical Outcomes and Chirality Transfer Mechanisms
The presence of a stereocenter at the C-2 position in this compound makes it a valuable substrate for stereoselective reactions and for studying chirality transfer.
In reactions where the alcohol or the corresponding alkoxide is the reacting moiety, the existing stereochemistry can direct the approach of incoming reagents. For example, in an intramolecular cyclization, the stereochemistry at C-2 can influence the facial selectivity of the nucleophilic attack on the alkyne, leading to the preferential formation of one diastereomer of the cyclized product. This is a form of substrate-controlled stereoselectivity.
When a chiral catalyst is employed, the situation becomes more complex, involving matched and mismatched diastereomeric transition states. The inherent chirality of the substrate can either reinforce or oppose the stereochemical preference of the catalyst.
A study on the reactions of SF₅-containing aldimines with benzyloxyketene demonstrated very good 1,2-diastereoselectivity. researchgate.net This suggests that in analogous reactions involving this compound, the chiral center adjacent to the reacting group can effectively control the stereochemical outcome.
Mechanisms of chirality transfer often involve the formation of a rigid transition state where the stereochemical information is relayed through space. In the case of metal-catalyzed reactions, the coordination of the chiral alcohol to the metal center can create a chiral environment that directs the subsequent bond-forming steps.
Solvent Effects and Reaction Environment Influences
The solvent can play a critical role in the outcome of reactions involving this compound by influencing the stability of reactants, intermediates, and transition states.
Polarity and Coordinating Ability: In reactions involving charged intermediates, such as in some catalytic cycles, polar solvents can stabilize these species, thereby accelerating the reaction. However, coordinating solvents can compete with the substrate for binding to a metal catalyst, potentially inhibiting the reaction. For instance, in aldol (B89426) reactions of related SF₅-acetates, non-nucleophilic solvents like CH₂Cl₂ favor transition states with F•••Ti bonding, leading to high diastereoselectivity, while nucleophilic solvents can disrupt this interaction and lead to opposite stereochemistry. researchgate.net A similar effect can be anticipated for reactions of this compound where Lewis acidic catalysts are used.
Hydrogen Bonding: Protic solvents can engage in hydrogen bonding with the hydroxyl group and the fluorine atoms of the trifluoromethyl group. This can affect the nucleophilicity of the alcohol and the electrophilicity of the alkyne. In reactions where the alcohol acts as a nucleophile, hydrogen bonding by a protic solvent might decrease its reactivity by lowering the energy of the ground state. Conversely, a solvent that can accept a hydrogen bond might enhance the nucleophilicity of the alcohol.
The choice of solvent can also influence the stereoselectivity of a reaction. The differential solvation of diastereomeric transition states can lead to an enhancement of the diastereomeric excess.
The following table summarizes the expected influence of different solvent types on reactions involving this compound.
| Solvent Type | Potential Effects on Reactivity and Selectivity |
| Non-polar, Aprotic (e.g., Toluene, Hexane) | Favors reactions where charge separation is minimal. May be suitable for sigmatropic rearrangements. |
| Polar, Aprotic (e.g., THF, CH₂Cl₂) | Can dissolve polar reagents and stabilize charged intermediates. THF can act as a ligand for metal catalysts. |
| Polar, Protic (e.g., Methanol (B129727), Water) | Can act as a proton source/sink and engage in hydrogen bonding, affecting nucleophilicity and electrophilicity. |
This table provides a general guide to expected solvent effects.
Future Research Directions and Emerging Trends
Development of Sustainable and Atom-Economical Syntheses
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the development of processes that are both environmentally benign and efficient. For a valuable building block like 5,5,5-trifluoropent-3-yn-2-ol, future research will undoubtedly focus on creating synthetic routes that maximize the incorporation of all starting materials into the final product, a concept known as atom economy.
Current research into propargylic alcohols points towards the increasing use of tandem catalysis to achieve high atom economy. For instance, redox isomerization/conjugate addition (RICA) sequences using ruthenium/indium catalysis have been shown to efficiently convert propargyl alcohols into more complex molecules like β-heteroarylated ketones in a single, highly efficient step. nih.gov Adapting such catalytic systems to this compound could provide direct access to a wide array of complex fluorinated structures without the need for stoichiometric activators or protecting groups.
Furthermore, the quest for sustainability is driving the exploration of biocatalysis. The enzymatic synthesis of fluorinated compounds is a rapidly advancing field, offering mild reaction conditions and high selectivity. nih.gov Enzymes such as lipases, transaminases, and specialized aldolases could be engineered or discovered to act upon this compound, enabling enantioselective transformations of its alcohol group or additions across the alkyne. nih.gov Another promising avenue is the use of more sustainable reagents for trifluoromethylation itself. The development of reagents derived from inexpensive industrial feedstocks like fluoroform (CF₃H) for copper-catalyzed trifluoromethylation of alkynes represents a significant step forward in making fluorinated building blocks more accessible and their synthesis more economical. organic-chemistry.org
Exploration of Photoredox and Electrocatalytic Transformations
Photoredox and electrocatalysis have emerged as powerful tools in modern organic synthesis, allowing for the activation of molecules and the formation of bonds under exceptionally mild conditions. These methods often provide access to unique reactive intermediates that are difficult to generate using traditional thermal methods.
For this compound, the alkyne moiety is a prime target for such transformations. Research has demonstrated that visible-light photoredox catalysis can be used to control the selective trifluoromethylation of alkynes. nih.gov By carefully selecting the photocatalyst (e.g., iridium or ruthenium complexes), base, and solvent, it is possible to steer the reaction towards different products, such as trifluoromethylated alkenes or iodides. nih.gov This opens up the possibility of using the trifluoromethylalkyne group in this compound as a linchpin for radical-based carbon-carbon and carbon-heteroatom bond-forming reactions.
Similarly, electrocatalysis offers new synthetic opportunities. Recent advances include the nickel-catalyzed hydrocarboxylation of unsaturated systems using CO₂, a renewable C1 source. acs.org Applying such electrochemical methods to this compound could lead to the direct synthesis of valuable carboxylic acid derivatives. The ability of these techniques to generate radical intermediates under gentle conditions suggests a rich and largely unexplored reaction landscape for this fluorinated alcohol.
| Catalysis Type | Potential Transformation | Key Features | Relevant Catalyst Systems |
| Photoredox Catalysis | Controlled additions across the alkyne | Uses visible light; mild conditions; radical pathways | Iridium and Ruthenium photocatalysts nih.gov |
| Electrocatalysis | Carboxylation, reduction, or cross-coupling | Driven by electric potential; avoids harsh reagents | Nickel catalysts for hydrocarboxylation acs.org |
Integration into Automated Synthesis and Flow Chemistry Platforms
The transition from traditional batch processing to continuous flow chemistry is revolutionizing chemical manufacturing, particularly in the pharmaceutical and fine chemical industries. researchgate.netchim.it Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially when dealing with energetic or hazardous intermediates. researchgate.net
Integrating the synthesis and derivatization of this compound into automated flow platforms is a logical next step. Such platforms enable rapid reaction optimization and the creation of large compound libraries for screening purposes. researchgate.net The precise control afforded by flow reactors is particularly advantageous for managing the often highly exothermic nature of reactions involving fluorinated compounds or for handling gaseous reagents in a safe manner. chim.it
Moreover, flow chemistry facilitates the seamless combination of multiple synthetic steps, including those that leverage modern catalytic methods. nih.gov Photochemical and electrochemical reactions are particularly well-suited to flow setups, as the consistent light penetration and controlled electrode surface area lead to more reproducible and scalable outcomes compared to batch reactors. vapourtec.com An automated flow platform could, for example, perform a photoredox-catalyzed addition to the alkyne of this compound, followed by an in-line purification and a subsequent reaction of the alcohol moiety, all in a continuous, uninterrupted sequence.
Computational Design and Prediction of Novel Reactivity Patterns
As chemical complexity grows, the ability to predict reaction outcomes becomes increasingly valuable. Modern computational chemistry and machine learning are providing powerful new tools for in silico reaction design, saving significant time and resources in the laboratory.
Future research on this compound will likely leverage these predictive models to explore its vast chemical space. One innovative approach treats reaction prediction as a "translation" problem, using sequence-to-sequence neural networks to translate the SMILES notation of reactants into the structure of the major product. arxiv.org Such template-free, data-driven models can achieve high accuracy in predicting the outcomes of complex organic reactions. arxiv.org
Another powerful strategy involves a hybrid approach where computational tools first generate a set of chemically plausible products based on known reaction templates, and then a machine learning algorithm ranks these candidates to predict the most likely major product. nih.gov For a molecule like this compound with two distinct reactive sites, these models could be used to predict the chemoselectivity of a given reagent—for example, whether a Grignard reagent would add to the alkyne or deprotonate the alcohol under specific conditions. nih.gov By modeling the transition states and reaction pathways, computational studies can guide the selection of catalysts and reaction conditions to achieve desired, and perhaps even unprecedented, reactivity patterns.
Exploiting this compound in Materials Science Precursors (e.g., Polymer Chemistry)
Fluorinated polymers are renowned for their unique properties, including high thermal stability, chemical resistance, and low surface energy. The incorporation of trifluoromethyl groups into a polymer backbone can significantly enhance these characteristics. nih.gov this compound is an ideal precursor for creating novel fluorinated materials due to its bifunctional nature.
The terminal alkyne group is a particularly versatile handle for polymerization. It can participate in a variety of polymerization reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction could be used to polymerize this compound with di- or multi-functional azides to create highly functionalized, trifluoromethyl-containing poly(triazole)s. The secondary alcohol provides an additional site for post-polymerization modification, allowing for the tuning of material properties such as solubility or cross-linking density.
Furthermore, studies on structurally similar compounds provide a blueprint for potential applications. For example, research on the rearrangements of related fluorinated allylic alcohols, while sometimes challenging due to the steric and electronic influence of the fluoroalkyl group, offers valuable insights into how these building blocks behave in complex transformations. rsc.org The alkyne in this compound could also be used to synthesize conjugated polymers, which are of interest for their electronic and optical properties, making it a promising monomer for advanced functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
